molecular formula C17H23F2N5O B15113341 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one

1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one

Cat. No.: B15113341
M. Wt: 351.4 g/mol
InChI Key: XLZMOQWINXIKCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinone, and piperazine moieties

Preparation Methods

The synthesis of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

    Cyclization to form the pyrrolidinone ring: This is usually accomplished through intramolecular cyclization reactions.

    Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Final cyclopropylation: The cyclopropyl group is introduced using cyclopropyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with Pd/C), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral compound.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit bacterial DNA synthesis by blocking the activity of DNA gyrase or topoisomerase IV, leading to the disruption of bacterial replication and cell death. The compound’s difluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include:

1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is unique due to its specific structural features, such as the difluoromethyl group and the combination of pyrrolidinone and piperazine rings, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C17H23F2N5O

Molecular Weight

351.4 g/mol

IUPAC Name

1-cyclopropyl-3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H23F2N5O/c1-11-20-13(16(18)19)10-15(21-11)23-8-6-22(7-9-23)14-4-5-24(17(14)25)12-2-3-12/h10,12,14,16H,2-9H2,1H3

InChI Key

XLZMOQWINXIKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)C4CC4)C(F)F

Origin of Product

United States

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